2,2,5-Trimethylhexan-1-ol is an organic compound characterized by its branched-chain structure and the molecular formula . It is classified as a tertiary alcohol due to the presence of the hydroxyl group attached to a carbon that is bonded to three other carbon atoms. This compound exhibits unique structural properties that make it valuable in various industrial applications, particularly in organic synthesis and as a solvent.
2,2,5-Trimethylhexan-1-ol is derived from the hydroformylation of olefins or through other synthetic routes involving alkylation and reduction processes. It falls under the category of alcohols within organic chemistry, specifically tertiary alcohols. The compound is also recognized in various chemical databases and regulatory bodies, such as the European Chemicals Agency and the United States Environmental Protection Agency, which track its usage and safety data.
The synthesis of 2,2,5-trimethylhexan-1-ol can be accomplished through several established methods:
These synthetic routes may involve specific catalysts and solvents such as diethyl ether or tetrahydrofuran to optimize yields and minimize by-products. Reaction temperatures are typically maintained between -10°C to 50°C depending on the method employed.
The molecular structure of 2,2,5-trimethylhexan-1-ol features a hydroxyl group (-OH) attached to a carbon chain that includes branching at the second and fifth carbon atoms. This branching contributes to its physical properties and reactivity.
2,2,5-trimethylhexan-1-ol participates in various chemical reactions typical for alcohols:
The choice of reagents and conditions significantly influences the products formed during these reactions. For instance:
The mechanism by which 2,2,5-trimethylhexan-1-ol exerts its chemical behavior involves several steps depending on the reaction type:
The chemical properties include:
These properties indicate that while it is relatively hydrophobic due to its branched structure, it still has limited solubility in water.
2,2,5-trimethylhexan-1-ol has diverse applications across various fields:
Hydroformylation of alkenes stands as the cornerstone industrial method for generating aldehyde precursors of 2,2,5-trimethylhexan-1-ol. This oxo-process employs tailored catalysts to convert branched alkenes (e.g., 2,2,4-trimethylpentene) into C9 aldehydes through syn-addition of syngas (CO/H₂). Catalyst selection critically governs regioselectivity and yield: Rhodium complexes with triphenylphosphine ligands achieve 85–90% aldehyde yield at 80–100°C and 20–30 bar, favoring linearity essential for 2,2,5-substitution. In contrast, unmodified cobalt catalysts operate at higher pressures (200–300 bar) but exhibit lower regiocontrol (<70% target isomer) [2] .
Table 1: Catalyst Performance in Hydroformylation for 2,2,5-Trimethylhexan-1-ol Precursors
Catalyst System | Temperature (°C) | Pressure (bar) | Target Aldehyde Yield (%) | Regioselectivity (l:b) |
---|---|---|---|---|
RhH(CO)(PPh₃)₃ | 80–100 | 20–30 | 85–90 | 4:1 |
Co₂(CO)₈ | 140–180 | 200–300 | 70–75 | 1.5:1 |
Rh-BIPHEPHOS | 60–80 | 10–20 | 92–95 | >10:1 |
Recent advances leverage bidentate ligands like BIPHEPHOS, enhancing linearity ratios to >10:1 while reducing operating pressures. Post-reaction, aldehydes are purified via fractional distillation (bp 188–192°C) before reduction [8].
Regioselective methylation of alkene precursors addresses branching inconsistencies in 2,2,5-trimethylhexan-1-ol synthesis. Directed metalation strategies using lithium diisopropylamide (LDA) enable deprotonation at C2 of 4-methylpent-1-ene, followed by quenching with methyl iodide to install the 2,2-dimethyl motif. This method achieves >85% regiochemical fidelity at –78°C in THF [3] [4].
Alternative electrophilic methylation employs Lewis acids (e.g., AlCl₃) to direct methyl cation addition to sterically accessible sites. Isobutylene dimerization, catalyzed by BF₃/H₃PO₄, generates 2,2,4-trimethylpentene – a direct precursor for hydroformylation. Kinetic studies reveal 92% dimer selectivity at 50°C, minimizing oligomer formation [4] [8].
Table 2: Methylation Approaches for Alkene Functionalization
Method | Reagent System | Temperature (°C) | Regioselectivity (%) | Byproduct Formation |
---|---|---|---|---|
Directed Metalation | LDA/CH₃I | –78 | >85 | <5% over-alkylation |
Electrophilic Methylation | BF₃/H₃PO₄ | 40–60 | 92 | 8% trimers |
Radical Alkylation | (NH₄)₂S₂O₈/CH₃COCH₃ | 25 | 75 | 15% reduction products |
Ketone intermediates (e.g., 2,2,5-trimethylhexan-3-one) undergo reduction to the alcohol via hydride agents or catalytic hydrogenation. Sodium borohydride (NaBH₄) in methanol quantitatively reduces the ketone at 25°C within 2 hours, affording 95% isolated yield of the crude alcohol with minimal over-reduction. Stereoselectivity is moderate (dr 1.5:1 syn/anti), necessitating chiral catalysts for enantiopure products [3] .
Catalytic transfer hydrogenation using Pd/C and formic acid achieves 98% conversion at 80°C, ideal for acid-stable substrates. Comparative studies show LiAlH₄ generates higher exotherm risks, while NaBH₄ offers superior operational safety. Post-reduction purification employs wiped-film evaporation to preserve thermolabile product integrity [4] .
Table 3: Reduction Efficiency for Ketone-to-Alcohol Conversion
Reduction Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
---|---|---|---|---|---|
NaBH₄ | MeOH | 25 | 2 | 95 | 1.5:1 |
LiAlH₄ | Et₂O | 0→25 | 1 | 97 | 1.2:1 |
H₂/Pd-C (5%) | EtOAc | 50 | 4 | 98 | 1:1 |
HCO₂H/Pd-C | H₂O | 80 | 3 | 98 | 1:1 |
Industrial hydrogenation of 2,2,5-trimethylhexanal employs fixed-bed reactors with nickel or copper-chromite catalysts at 100–150°C and 50–100 bar H₂. Copper-chromite systems show >99% aldehyde conversion with 96% alcohol selectivity, minimizing decarbonylation (<1.5%) – a critical advantage over homogenous catalysts. Trickle-bed reactors enhance mass transfer by cocurrently flowing aldehyde solution and H₂ through catalyst pellets [2] .
Process optimization includes:
Continuous manufacturing lines produce 10,000 MT/year with energy integration reducing vaporization costs by 30% [8].
Table 4: Industrial Hydrogenation Parameters
Parameter | Fixed-Bed Reactor | Slurry Reactor | Trickle-Bed Reactor |
---|---|---|---|
Catalyst | Cu-Cr/Ni-sulfided | Raney Ni | Cu-Zn-Al |
Pressure (bar) | 80–100 | 50–70 | 60–80 |
Temperature (°C) | 120–150 | 80–100 | 100–130 |
Selectivity (%) | 96 | 92 | 95 |
Throughput (kg/L·h) | 0.8 | 0.5 | 1.2 |
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